6-Bromoisoquinoline

概要

説明

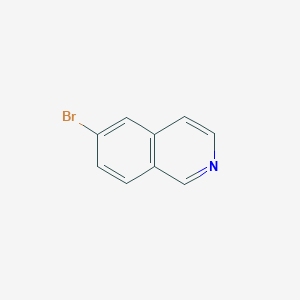

6-ブロモイソキノリンは、分子式C9H6BrNを持つ有機化合物です。これはイソキノリンの誘導体であり、イソキノリン環の6位に臭素原子が置換されています。

2. 製法

合成経路と反応条件: 6-ブロモイソキノリンは、様々な方法で合成することができます。一般的な方法の1つは、イソキノリンの臭素化です。この反応は、通常、臭素または臭素含有試薬を制御された条件下で使用するもので、6位での選択的臭素化を保証します。

別の方法としては、N-(4-ブロモベンジル)-2,2-ジメトキシエタンアミンをメタンスルホニルクロリドと環化させた後、環化反応を行う方法があります .

工業生産方法: 6-ブロモイソキノリンの工業生産では、通常、大規模な臭素化プロセスが採用され、臭素またはその他の臭素化剤を触媒の存在下で使用することで、高収率と高純度を実現しています。反応条件は、臭素化反応の発熱性などを考慮して、安全かつ効率的に行われるように最適化されています。

準備方法

Synthetic Routes and Reaction Conditions: 6-Bromoisoquinoline can be synthesized through various methods. One common approach involves the bromination of isoquinoline. This reaction typically uses bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the sixth position.

Another method involves the cyclization of N-(4-bromobenzyl)-2,2-dimethoxyethanamine with methanesulfonyl chloride, followed by ring-closure reaction .

Industrial Production Methods: Industrial production of this compound often employs large-scale bromination processes, utilizing bromine or other brominating agents in the presence of catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure safety and efficiency, considering the exothermic nature of bromination reactions.

化学反応の分析

反応の種類: 6-ブロモイソキノリンは、以下を含む様々な化学反応を起こします。

置換反応: 臭素原子は、求核置換反応によって他の官能基と置換することができます。

酸化と還元: イソキノリン環中の窒素原子の酸化数を変化させる酸化還元反応に関与することができます。

カップリング反応: 鈴木カップリングやヘックカップリングなどのクロスカップリング反応で使用して、炭素-炭素結合を形成することができます。

一般的な試薬と条件:

求核置換: 一般的な試薬には、水酸化ナトリウムまたはtert-ブトキシドカリウムがあります。

酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの試薬。

主な生成物:

- 置換イソキノリン

- ヒドロキシイソキノリン

- 反応条件と使用した試薬によって異なる様々なカップリング生成物。

科学的研究の応用

Medicinal Chemistry

6-Bromoisoquinoline is recognized for its pharmacological potential, particularly in the development of new therapeutic agents. Its structure allows for modifications that can enhance biological activity.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. One study highlighted a derivative that effectively targeted breast cancer cells, showcasing its potential as a lead compound for drug development .

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against various pathogens. Research has indicated that this compound derivatives can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents .

Biological Research

In biological research, this compound serves as a valuable tool for studying cellular processes and signaling pathways.

Cell Signaling Studies

Researchers have utilized this compound to investigate its effects on specific signaling pathways involved in cell proliferation and differentiation. For example, studies have shown that it can modulate pathways related to cancer progression, providing insights into potential therapeutic targets .

Fluorescent Probes

The compound is also being explored as a fluorescent probe in cellular imaging studies. Its unique structure allows it to be incorporated into various imaging systems, aiding in the visualization of cellular components and dynamics .

Synthetic Methodologies

In synthetic chemistry, this compound is used as a building block for synthesizing more complex molecules.

Synthesis of Isoquinoline Derivatives

The compound serves as a precursor in the synthesis of isoquinoline derivatives through various chemical reactions, including palladium-catalyzed cross-coupling reactions. These derivatives often exhibit enhanced biological activities and are important in drug discovery .

Functionalization Reactions

Researchers have developed methods to functionalize this compound at different positions, allowing for the creation of diverse chemical libraries that can be screened for biological activity. This versatility makes it a valuable compound in medicinal chemistry .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Derivatives inhibited breast cancer cell growth by inducing apoptosis. |

| Study B | Antimicrobial Properties | Showed effectiveness against bacterial strains resistant to conventional antibiotics. |

| Study C | Cell Signaling | Modulated key signaling pathways affecting cell proliferation and differentiation. |

| Study D | Synthetic Methodologies | Developed efficient routes for synthesizing isoquinoline derivatives using this compound as a precursor. |

作用機序

6-ブロモイソキノリンがその効果を発揮する仕組みは、その用途によって異なります。生物系では、酵素阻害剤または受容体リガンドとして作用し、特定の分子標的や経路と相互作用することがあります。臭素原子は、化合物の反応性と結合親和性に影響を与える可能性があり、医薬品化学において貴重なツールとなっています。

類似化合物:

6-ブロモキノリン: 構造は似ていますが、環中の窒素原子の位置が異なります。

イソキノリン: 臭素置換がない親化合物。

キノリン: 窒素原子が異なる位置にある構造異性体。

独自性: 6-ブロモイソキノリンの6位に臭素原子が存在する独特の構造は、類似体と比較して独特の化学的性質と反応性を付与しています。そのため、特定の合成用途や研究において特に有用となっています。

類似化合物との比較

6-Bromoquinoline: Similar structure but with a different position of the nitrogen atom in the ring.

Isoquinoline: The parent compound without the bromine substitution.

Quinoline: A structural isomer with the nitrogen atom in a different position.

Uniqueness: 6-Bromoisoquinoline’s unique structure, with the bromine atom at the sixth position, imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications and research studies.

生物活性

6-Bromoisoquinoline is a compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the sixth position of the isoquinoline ring. Its molecular formula is with a molecular weight of approximately 205.06 g/mol. The unique electronic properties imparted by the bromine substituent enhance its reactivity, making it a valuable scaffold for drug development.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antimicrobial properties against various bacterial strains. For instance, this compound-3-carbaldehyde has demonstrated effectiveness in inhibiting bacterial growth, suggesting its potential use in treating infections.

- Anticancer Properties : The compound has been investigated for its anticancer effects, particularly as a CXCR4 antagonist. CXCR4 is a chemokine receptor implicated in cancer metastasis and progression. Research has shown that certain isoquinoline derivatives can effectively inhibit CXCR4, thereby reducing tumor cell migration and proliferation .

- Anti-HIV Activity : A series of isoquinoline derivatives, including those based on this compound, have been synthesized and tested for their anti-HIV activity. Some compounds exhibited low nanomolar activity against HIV, indicating their potential as therapeutic agents for HIV treatment .

The mechanisms through which this compound exerts its biological effects are under investigation. Preliminary findings suggest:

- Enzyme Interaction : The compound may interact with specific enzymes and receptors, influencing various biochemical pathways. For example, it has been shown to modulate enzyme activity related to cancer progression and immune response.

- Receptor Binding : As a CXCR4 antagonist, this compound derivatives can disrupt the binding of chemokines to their receptors, which is crucial in cancer metastasis and HIV infection .

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

- Antimicrobial Study : A study evaluating the antimicrobial efficacy of various isoquinoline derivatives found that this compound exhibited significant inhibition against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

- Cancer Research : In vitro studies demonstrated that compounds derived from this compound significantly inhibited the proliferation of cancer cell lines. The most promising derivatives showed IC50 values in the low micromolar range against breast and prostate cancer cells .

- HIV Inhibition : Research on a series of isoquinoline compounds revealed that modifications at specific positions enhanced anti-HIV activity. Compounds derived from this compound were among those identified as having potent effects against HIV replication .

Comparative Analysis Table

The following table summarizes key findings related to the biological activity of this compound compared to similar compounds:

| Compound Name | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Antimicrobial, anticancer | Varies (1-10) | Effective against multiple pathogens |

| This compound-3-carbaldehyde | Antimicrobial, anti-HIV | <10 | Significant inhibition against bacteria |

| CXCR4 Antagonists (Derivatives) | Anticancer | Low nanomolar | Effective in inhibiting tumor growth |

| Isoquinoline Derivatives | Variable | Varies | Structure-dependent activity |

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 6-bromoisoquinoline with high purity?

- Methodology : Commercial synthesis typically involves bromination of isoquinoline derivatives under controlled conditions. For lab-scale preparation, protocols suggest using silica column chromatography (for intermediates like 45) or methanol precipitation (for low-solubility products like 46 and 47) to isolate pure this compound. Ensure reaction monitoring via TLC and confirm purity via NMR and elemental analysis .

- Key Data : Reported yields vary; for example, Kanto Reagents lists >95% purity for 5g batches, while Avra Synthesis achieves 96% purity with density 1.564 g/cm³ .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodology : Use a combination of high-resolution mass spectrometry (HRMS) for molecular weight confirmation, / NMR for structural elucidation (e.g., distinguishing bromine-induced chemical shifts), and elemental analysis for stoichiometric validation. For novel derivatives, X-ray crystallography or FT-IR may supplement characterization .

- Data Contradictions : Some suppliers omit melting points (e.g., Victor Biotech), while others report inconsistent values (e.g., Avra Synthesis lists no mp, but 4-bromoisoquinoline analogs have mp 40–43°C) .

Q. What purification strategies resolve solubility challenges in this compound derivatives?

- Methodology : For hydrophobic derivatives, use solvent recrystallization (e.g., methanol/water mixtures) or gradient column chromatography with hexane/ethyl acetate. For ionic forms (e.g., hydrochloride salts), ion-exchange chromatography or pH-controlled precipitation is effective .

Advanced Research Questions

Q. How does this compound function as a ligand in transition-metal catalysis?

- Methodology : Its electron-withdrawing bromine group enhances metal-ligand coordination stability. In Ru or Ir complexes, evaluate catalytic efficiency (e.g., turnover frequency in water oxidation) using cyclic voltammetry and UV-vis spectroscopy. Compare with fluoro or phthalazine analogs to assess electronic effects .

- Data Gaps : Limited studies on ligand-to-metal charge transfer (LMCT) mechanisms; further spectroelectrochemical analysis is needed .

Q. What strategies enable supramolecular assembly of this compound derivatives for room-temperature phosphorescence (RTP)?

- Methodology : Confine derivatives within macrocyclic hosts (e.g., cucurbit[8]uril) to restrict molecular motion and enhance RTP. Use pH-responsive groups (e.g., amine-functionalized derivatives) to create reversible energy transfer switches. Characterize via time-resolved fluorescence and NMR titration .

- Key Findings : Liu et al. achieved lysosome-targeted imaging using CB[8]-confined derivatives with tunable phosphorescence lifetimes (µs–ms range) .

Q. How can researchers resolve contradictions in reported reactivity of this compound in cross-coupling reactions?

- Methodology : Systematically vary reaction conditions (e.g., catalyst loading, solvent polarity) and compare with analogs (e.g., 5-bromoisoquinoline). Use -NMR to track boronic acid coupling efficiency and GC-MS to identify side products. Reconcile discrepancies by replicating protocols from independent sources .

- Case Study : Kanto Reagents reports >95% purity for Suzuki-Miyaura reactions, but yields may drop with sterically hindered arylboronic acids .

Q. Data Interpretation & Reproducibility

Q. Why do synthetic yields of this compound derivatives vary across studies?

- Methodology : Trace impurities (e.g., residual solvents or unreacted starting materials) can skew yields. Implement rigorous drying (e.g., under vacuum) and quantify byproducts via HPLC. Cross-validate results using independent characterization methods (e.g., HRMS + NMR) .

Q. How should researchers address incomplete spectral data for this compound in public databases?

- Methodology : Supplement missing data (e.g., NMR shifts) by synthesizing derivatives with known substituents and extrapolating trends. Contribute validated data to open-access repositories (e.g., PubChem) to enhance community resources .

Q. Ethical & Safety Considerations

Q. What safety protocols are critical when handling this compound?

特性

IUPAC Name |

6-bromoisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTEATMVVGQUULZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10310602 | |

| Record name | 6-bromoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10310602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34784-05-9 | |

| Record name | 6-Bromoisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34784-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromoisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034784059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 34784-05-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229320 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-bromoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10310602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-BROMOISOQUINOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Bromoisoquinoline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LGN4W9EY7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。